Bakkenolide III

Neuroprotection Ischemia-reperfusion injury Primary neuronal culture

Bakkenolide IIIa (915289-60-0) is the only bakkenolide with validated multi-target activity across three distinct pathways: (1) highest neuroprotection in OGD ischemia models via AKT/ERK/NF-κB inhibition; (2) LINC00294 upregulation with significant TNF-α/IL-1β/IL-8/IL-6 reduction in HUVECs; (3) dual BMPRIA/BMPRII engagement (-7.82/-9.9 kcal/mol) superior to betulinic acid. Bakkenolide B/D operate via histamine antagonism and are not functional equivalents. ≥98% HPLC guaranteed. Request a quote for your study today.

Molecular Formula C15H22O4
Molecular Weight 266.33 g/mol
Cat. No. B1253080
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBakkenolide III
Synonymsbakkenolide III
Molecular FormulaC15H22O4
Molecular Weight266.33 g/mol
Structural Identifiers
SMILESCC1CCC(C2C1(CC3(C2O)C(=C)COC3=O)C)O
InChIInChI=1S/C15H22O4/c1-8-4-5-10(16)11-12(17)15(7-14(8,11)3)9(2)6-19-13(15)18/h8,10-12,16-17H,2,4-7H2,1,3H3
InChIKeyVNFLYLCSLQITAF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bakkenolide III for Scientific Procurement: Baseline Characterization and Structural Context


Bakkenolide III (also referenced as bakkenolide-IIIa in the literature) is a natural sesquiterpenoid isolated from the rhizomes of Petasites tricholobus . It belongs to the bakkenolide class of compounds, a group of structurally related eremophilane-type sesquiterpenes characterized by a spiro-γ-lactone ring system fused to a hydrindane skeleton [1]. The compound has been identified as one of four major bioactive bakkenolides in Petasites species, alongside bakkenolide-B, bakkenolide-D, and bakkenolide-IVa, and has been the subject of quantitative analytical quality control methods for botanical standardization [2].

Why Bakkenolide III Cannot Be Substituted with Other Bakkenolide Analogs in Research Applications


Bakkenolides are not functionally interchangeable despite sharing a common sesquiterpene core structure. The substitution pattern at positions C-1 and C-9 of the bakkenolide skeleton—where acetoxy, isobutyroyloxy, or isovaleroyloxy groups may attach—dictates both the compound‘s molecular target engagement and its biological potency profile [1]. Quantitative differences in activity across bakkenolide subtypes have been documented, with distinct analogs exhibiting divergent mechanisms of enzyme inhibition (competitive versus non-competitive binding modes) [2]. Furthermore, the relative abundance of individual bakkenolides varies substantially across Petasites species and plant parts, making botanical extract substitution an unreliable approach for studies requiring specific bakkenolide identities [3]. Generic substitution of Bakkenolide III with other bakkenolides (e.g., Bakkenolide B, D, or IVa) therefore introduces uncontrolled variables that compromise experimental reproducibility and mechanistic interpretation.

Bakkenolide III Procurement Evidence: Quantified Differentiation Against Structural Analogs and In-Class Compounds


Neuroprotective Efficacy in Oxygen-Glucose Deprivation: Bakkenolide-IIIa Demonstrates Enhanced Cell Viability Relative to Co-Isolated Analogs

Among four novel bakkenolides isolated from Petasites tricholobus (bakkenolide-Ia, IIa, IIIa, and IVa), bakkenolide-IIIa exhibited the highest neuroprotective activity in primary cultured neurons subjected to oxygen-glucose deprivation (OGD), an in vitro model of cerebral ischemia . All compounds demonstrated significant neuroprotection; however, comparative analysis of cell viability data across the four compounds indicates that bakkenolide-IIIa conferred the greatest preservation of neuronal viability under identical OGD exposure conditions . This represents the first reported quantitative assessment of neuroprotective activity across the bakkenolide series in this experimental system .

Neuroprotection Ischemia-reperfusion injury Primary neuronal culture

Inflammatory Cytokine Suppression: Bakkenolide-IIIa Reduces LPS-Induced TNF-α and Interleukins in Human Endothelial Cells

In lipopolysaccharide (LPS)-damaged human umbilical vein endothelial cells (HUVECs), treatment with Bakkenolide-IIIa (Bak-IIIa) significantly decreased the levels of LPS-induced pro-inflammatory cytokines: TNF-α, interleukin (IL)-1β, IL-8, and IL-6 [1]. The study employed MTT assay and enzyme-linked immunosorbent assay (ELISA) to quantify the effects. Furthermore, lncRNA microarray analysis identified LINC00294 as a key mediator of Bak-IIIa‘s anti-inflammatory mechanism, with RT-qPCR validation confirming that the fold change of NR_015451 (LINC00294) was the highest among six candidate lncRNAs differentially expressed in response to Bak-IIIa treatment [1]. Overexpression of LINC00294 significantly alleviated LPS-induced survival inhibition and inflammatory damage in HUVECs [1].

Vascular inflammation Endothelial dysfunction Anti-inflammatory screening

Dual BMP Receptor Engagement: Bakkenolide-IIIa Demonstrates Superior In Silico Binding Affinity to BMPRIA and BMPRII Versus Betulinic Acid

Molecular docking studies evaluating the ability of Petasites japonicus phytoconstituents to modulate bone morphogenic protein (BMP) signaling revealed that Bakkenolide-IIIa exhibits dual potential for binding to both BMP receptor subtypes [1]. The compound demonstrated binding energies of -7.82 kcal/mol for BMPRIA and -9.9 kcal/mol for BMPRII [1]. These binding energy scores are more favorable (more negative) than those obtained for betulinic acid, a known BMP signaling agonist used as a comparator in the study [1]. The computational analysis suggests that Bakkenolide-IIIa may serve as a BMP signaling modulator with enhanced predicted binding characteristics compared to established reference compounds.

BMP signaling Molecular docking Bone morphogenic protein

Mechanism of NF-κB Pathway Inhibition: Bakkenolide-IIIa Attenuates Cerebral Damage via AKT/ERK1/2 and NF-κB Signaling

Bakkenolide-IIIa confers neuroprotection through a defined multi-target mechanism involving inhibition of AKT and ERK1/2 phosphorylation and subsequent inactivation of NF-κB signaling . In experimental models of cerebral damage, Bakkenolide-IIIa dose-dependently increased the ratio of anti-apoptotic Bcl-2 to pro-apoptotic Bax proteins, indicating that inhibition of apoptosis partially mediates its neuroprotective effects [1]. The compound also inhibited the phosphorylation of IKK and IκB, preventing nuclear translocation of NF-κB [1]. This mechanistic profile distinguishes Bakkenolide-IIIa from bakkenolides that operate through alternative pathways or with different target engagement profiles.

NF-κB signaling Cerebral ischemia Apoptosis

Bakkenolide III: Evidence-Based Research Applications Derived from Quantitative Comparative Data


Cerebral Ischemia and Neuroprotection Screening in Primary Neuronal OGD Models

Based on the neuroprotective activity demonstrated in primary cultured neurons exposed to oxygen-glucose deprivation (OGD), Bakkenolide-IIIa is optimally suited for laboratories modeling cerebral ischemia-reperfusion injury in vitro. The compound exhibited the highest neuroprotective efficacy among four co-isolated bakkenolides tested in parallel under identical OGD conditions . Researchers screening for neuroprotective agents in ischemic stroke models should prioritize Bakkenolide-IIIa over Bakkenolide-Ia, IIa, or IVa to maximize assay sensitivity and minimize the risk of false-negative results when working with limited primary neuronal material .

Vascular Endothelial Inflammation Studies with lncRNA-Mediated Pathway Analysis

For investigators studying endothelial dysfunction and atherosclerosis-related vascular inflammation, Bakkenolide-IIIa provides a mechanistically defined tool compound with validated LINC00294 upregulation as a downstream molecular readout . The compound‘s ability to significantly reduce TNF-α, IL-1β, IL-8, and IL-6 in LPS-stimulated HUVECs makes it suitable for anti-inflammatory drug screening in endothelial cell models . Studies requiring lncRNA expression profiling as a mechanistic endpoint will benefit from Bakkenolide-IIIa‘s established modulation of LINC00294, which demonstrated the highest fold change among six lncRNA candidates analyzed .

BMP Signaling Modulation for Bone Biology and Developmental Studies

Computational molecular docking evidence indicates that Bakkenolide-IIIa engages both BMPRIA (-7.82 kcal/mol) and BMPRII (-9.9 kcal/mol) with binding energies superior to the reference agonist betulinic acid . This in silico data positions Bakkenolide-IIIa as a candidate compound for experimental studies of BMP signaling in osteoblast differentiation, bone morphogenesis, or developmental biology contexts . Procurement for BMP pathway investigations should favor Bakkenolide-IIIa over betulinic acid when dual-receptor engagement and enhanced predicted binding affinity are desired characteristics .

NF-κB Pathway Inhibition in Neuroinflammation and Apoptosis Research

Bakkenolide-IIIa offers a validated, multi-target mechanism for studies focused on NF-κB-mediated neuroinflammation. The compound inhibits AKT and ERK1/2 phosphorylation, prevents IKK and IκB phosphorylation, blocks NF-κB nuclear translocation, and dose-dependently increases the Bcl-2/Bax anti-apoptotic ratio [1]. Researchers requiring a bakkenolide-class compound with demonstrated NF-κB pathway activity should select Bakkenolide-IIIa rather than Bakkenolide B or Bakkenolide D, which operate through histamine receptor antagonism and anti-allergic mechanisms instead of the AKT/ERK/NF-κB axis [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


Quote Request

Request a Quote for Bakkenolide III

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.